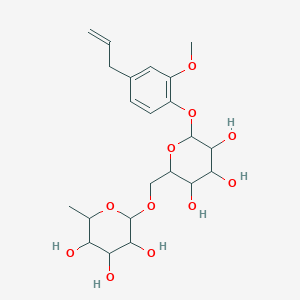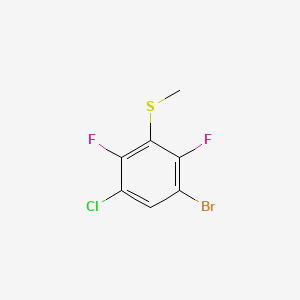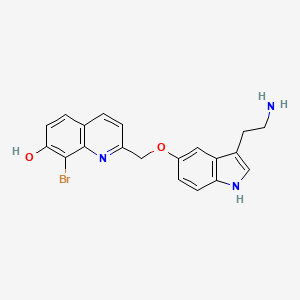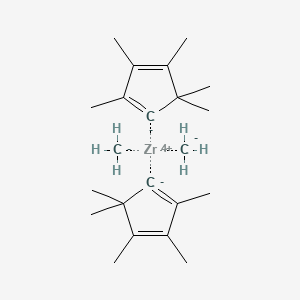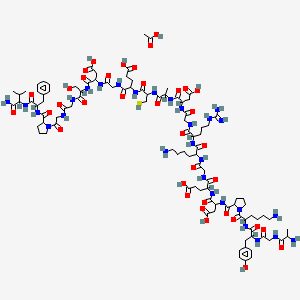
Rusalatide acetate (497221-38-2 free base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rusalatide acetate, also known as TP508 or Chrysalin, is a synthetic peptide derived from a natural region of human thrombin. It is a 23 amino acid peptide with potent tissue repair properties. This compound has demonstrated safety and potential efficacy in clinical trials for various indications, including the treatment of diabetic foot ulcers and radiation-induced gastrointestinal damage .
Preparation Methods
Rusalatide acetate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
Rusalatide acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Rusalatide acetate has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: It is employed in research on tissue repair, angiogenesis, and stem cell proliferation.
Medicine: Clinical trials have investigated its potential for treating diabetic foot ulcers, radiation-induced gastrointestinal damage, and fractures.
Industry: It is being developed as a potential nuclear countermeasure to mitigate radiation-induced damage .
Mechanism of Action
Rusalatide acetate exerts its effects by modulating thrombin activity. It binds to thrombin receptors on fibroblasts, stimulating anti-inflammatory effects without thrombin’s serine protease and coagulation activity. This leads to enhanced tissue repair, angiogenesis, and stem cell proliferation. The molecular targets include thrombin receptors and pathways involved in nitric oxide signaling and vascular endothelial growth factor (VEGF) production .
Comparison with Similar Compounds
Rusalatide acetate is unique due to its specific sequence derived from human thrombin and its potent tissue repair properties. Similar compounds include:
Bivalirudin: A synthetic peptide that inhibits thrombin but lacks the tissue repair properties of Rusalatide acetate.
Hirudin: A natural peptide from leeches that inhibits thrombin but does not stimulate tissue repair.
Desirudin: A recombinant form of hirudin with similar properties
Rusalatide acetate stands out due to its dual role in modulating thrombin activity and promoting tissue repair, making it a promising candidate for various therapeutic applications.
Properties
Molecular Formula |
C99H151N29O37S |
|---|---|
Molecular Weight |
2371.5 g/mol |
IUPAC Name |
acetic acid;5-[[2-[[6-amino-1-[[1-[[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[2-[[2-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[1-[6-amino-2-[[2-[[2-(2-aminopropanoylamino)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H147N29O35S.C2H4O2/c1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100;1-2(3)4/h5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104);1H3,(H,3,4) |
InChI Key |
MVJQTKJKSNUAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
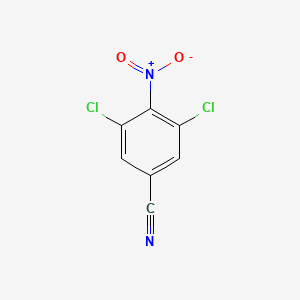
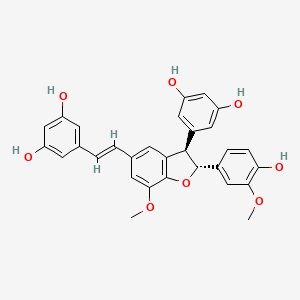
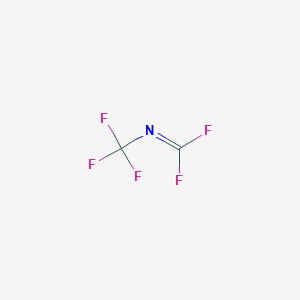
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
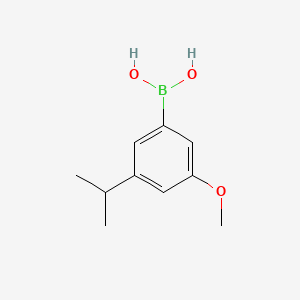
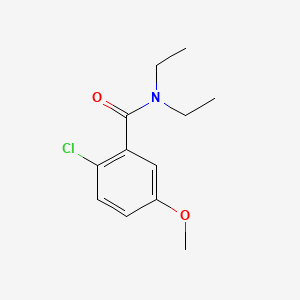
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
